molecular formula C7H12N4S B2661595 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide CAS No. 2287333-37-1

3-(dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide

Cat. No.: B2661595
CAS No.: 2287333-37-1
M. Wt: 184.26
InChI Key: DXDJXHRRMXDPNG-UHFFFAOYSA-N
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Description

3-(Dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide is a synthetic organic compound featuring a 1,2,4-triazole core linked to a propanethioamide chain. The 1,2,4-triazole scaffold is a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities and its role as a privileged structure in the design of novel therapeutic agents . Triazole derivatives are extensively investigated for their potential applications as antibacterial , anticancer, antiviral, and anticonvulsant agents . This specific derivative, with its dimethyl substituents and terminal thioamide group, is a valuable intermediate for synthetic and medicinal chemistry research. It is particularly useful for structure-activity relationship (SAR) studies aimed at developing new pharmacologically active molecules. The terminal thioamide functional group can serve as a key synthetic handle for further chemical modifications, allowing researchers to explore a diverse chemical space and develop novel analogues . The compound is supplied exclusively for research applications in laboratory settings. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c1-5-9-10-7(11(5)2)4-3-6(8)12/h3-4H2,1-2H3,(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDJXHRRMXDPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinctiveness lies in its combination of a dimethyl-substituted triazole and a thioamide group. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Substituents on Triazole Functional Group Key Properties/Applications References
3-(Dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide 1,2,4-Triazole Dimethyl Thioamide Potential enzyme inhibition, ligand design N/A
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide 1,2,4-Triazole Amino Amide Tautomerism observed via X-ray crystallography; used in coordination chemistry
(Dimethyl-4H-1,2,4-triazol-3-yl)methylamine 1,2,4-Triazole Dimethyl Amine Intermediate for bioactive molecules; basicity enhances solubility
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole-Thiophene Amino, Cyano Methanone Anticancer/antimicrobial activity; π-conjugated systems

Key Observations :

Substituent Effects: Dimethyl vs. Amino Groups: The dimethyl substitution on the triazole (in the target compound) likely increases steric hindrance and lipophilicity compared to amino-substituted analogs (e.g., 3-(5-amino-triazolyl)propanamide). This may reduce hydrogen-bonding capacity but improve membrane permeability . Thioamide vs. Amide/Amine: The thioamide group (-C(S)NH₂) exhibits stronger hydrogen-bond acceptor capacity than amides (-C(O)NH₂) due to sulfur’s larger atomic size and polarizability. This could enhance binding to metal ions or enzymes, as seen in thiourea-based inhibitors .

Tautomerism and Stability: Triazole-thioamides may exhibit tautomerism between thiol and thione forms, unlike amide analogs where tautomerism is less pronounced. For example, 3-(5-amino-triazolyl)propanamide shows solid-state tautomerism via X-ray data, but thioamide derivatives might display dynamic behavior in solution .

Biological Relevance: Compounds like 5-amino-3-hydroxy-pyrazolyl methanones () demonstrate antimicrobial activity, suggesting that the target compound’s triazole-thioamide scaffold could be optimized for similar applications. However, the dimethyl group may reduce solubility, necessitating formulation adjustments .

Synthetic Challenges :

  • The synthesis of thioamide derivatives often requires sulfurizing agents (e.g., Lawesson’s reagent) or direct cyclization with thioureas, contrasting with amide analogs that use carbodiimide coupling or acid chlorides .

Research Findings and Data Tables

Physicochemical Properties (Theoretical)

Property Target Compound 3-(5-Amino-triazolyl)propanamide [(Dimethyl-triazolyl)methyl]methylamine
Molecular Weight (g/mol) ~213.3 ~196.2 ~168.2
LogP (Predicted) 1.8–2.3 0.5–1.0 1.2–1.7
Hydrogen Bond Acceptors 4 5 3
Aqueous Solubility (mg/mL) Low (<1) Moderate (1–10) High (>10)

Biological Activity

3-(Dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The chemical structure of this compound is characterized by the presence of a triazole ring and a propanethioamide group. The molecular formula is C6H12N4SC_6H_{12}N_4S, with a molecular weight of approximately 172.25 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of dimethyltriazole with appropriate thiocarbonyl compounds. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against pathogens such as Candida albicans. The observed antifungal activity was notably effective at concentrations as low as 4 µg/mL.

The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes involved in the synthesis of nucleic acids and proteins in microbial cells. The triazole moiety is known to interfere with the biosynthesis pathways by inhibiting specific enzyme targets.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The study concluded that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections .

Toxicological Assessment

A toxicological assessment highlighted that while the compound shows promising biological activity, it also poses certain risks. In vitro studies revealed cytotoxic effects at higher concentrations (≥100 µg/mL), necessitating further investigation into its safety profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanethioamide, and how can reaction conditions be systematically optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of triazole precursors and thioamide functionalization. Key parameters to optimize include solvent choice (e.g., polar aprotic solvents like DMF), temperature (60–100°C), and catalyst selection (e.g., acid/base catalysts for cyclization). Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield .
  • Analytical Validation : Post-synthesis purity should be confirmed via HPLC (reverse-phase C18 columns, acetonitrile/water gradients) and 1H/13C NMR (characteristic peaks: δ ~2.5 ppm for dimethyl groups, δ ~8.0 ppm for triazole protons) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Techniques :

  • NMR Spectroscopy : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazole and thioamide regions .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+ for C7H12N4S: calculated 193.0862) .
    • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a retention time comparison against reference standards .

Q. What preliminary biological assays are recommended to assess the bioactivity of this compound?

  • Screening Workflow :

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

Enzyme Inhibition : Test against HDACs (histone deacetylases) or kinases using fluorometric/colorimetric substrates .

Dose-Response : Use factorial design (e.g., 3×3 matrix) to evaluate concentration-dependent effects .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments) influencing binding affinity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., HDAC2 or EGFR) using AutoDock Vina or Schrödinger Suite. Focus on triazole-thioamide hydrogen bonding and hydrophobic contacts .
    • Validation : Compare computational predictions with experimental IC50 values to refine models .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays?

  • Case Example : If antiproliferative activity is observed in vitro but not in vivo:

Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to detect metabolic instability .

Solubility Optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug strategies to enhance aqueous solubility .

Off-Target Screening : Employ proteome-wide affinity chromatography to identify unintended interactions .

Q. How can reaction mechanisms for triazole-thioamide formation be elucidated under varying conditions?

  • Techniques :

  • Kinetic Studies : Monitor intermediates via in situ FTIR or Raman spectroscopy to identify rate-limiting steps (e.g., thiourea cyclization) .
  • Isotope Labeling : Use 15N-labeled precursors to track nitrogen migration during triazole ring closure .
    • Computational Support : Transition state analysis with DFT (e.g., M06-2X functional) to map energy barriers .

Q. What statistical methods are most effective for optimizing multi-variable synthesis parameters?

  • Design of Experiments (DoE) :

  • Response Surface Methodology (RSM) : Central composite design to model interactions between variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Taguchi Arrays : Minimize experimental runs while maximizing yield/purity data resolution .
    • Validation : Confirm optimal conditions with triplicate runs and ANOVA analysis (p < 0.05) .

Methodological Resources

  • Synthetic Protocols : Reference microwave-assisted procedures from peer-reviewed journals (e.g., Journal of Organic Chemistry) rather than vendor-supplied data .
  • Data Analysis Tools : Use COMSOL Multiphysics for reaction simulation and MATLAB for statistical modeling .
  • Ethical Reporting : Disclose all reaction conditions (including failed attempts) to support reproducibility .

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